molecular formula C9H7NO7S2 B12889201 8-Hydroxyquinoline-5,7-disulphonic acid CAS No. 31568-84-0

8-Hydroxyquinoline-5,7-disulphonic acid

Cat. No.: B12889201
CAS No.: 31568-84-0
M. Wt: 305.3 g/mol
InChI Key: XSULSEYNDUGHLM-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5,7-disulfonic acid is a chemical compound with the molecular formula C9H7NO7S2. It is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. The addition of sulfonic acid groups at the 5 and 7 positions enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-5,7-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective sulfonation at the 5 and 7 positions .

Industrial Production Methods

In industrial settings, the production of 8-hydroxyquinoline-5,7-disulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-5,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological and chemical properties .

Scientific Research Applications

8-Hydroxyquinoline-5,7-disulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent in analytical chemistry for the determination of metal ions.

    Biology: The compound is used in biological studies to investigate metal ion interactions and their effects on biological systems.

    Medicine: Derivatives of 8-hydroxyquinoline-5,7-disulfonic acid are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-5,7-disulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. This chelating property is the basis for its various pharmacological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyquinoline-5,7-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly useful in applications requiring high solubility and strong metal-chelating properties .

Properties

CAS No.

31568-84-0

Molecular Formula

C9H7NO7S2

Molecular Weight

305.3 g/mol

IUPAC Name

8-hydroxyquinoline-5,7-disulfonic acid

InChI

InChI=1S/C9H7NO7S2/c11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9/h1-4,11H,(H,12,13,14)(H,15,16,17)

InChI Key

XSULSEYNDUGHLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1

Origin of Product

United States

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